1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
Description
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a tertiary alcohol derivative featuring a 4-methoxyphenoxy group attached to the second carbon of a propan-2-ol backbone and a piperazine ring linked to the third carbon.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBUGASUBABIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, solvents like ethanol or methanol
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new medications.
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies have shown that compounds similar to this compound can enhance serotonin and norepinephrine levels, which are crucial for mood regulation.
Proteomics Research
The compound is also utilized in proteomics, particularly in studies involving protein interactions and modifications. As a dihydrochloride salt, it is marketed for research purposes, highlighting its relevance in biochemical assays and experiments aimed at understanding protein dynamics.
Case Study: Protein Interaction Studies
In a recent study, the dihydrochloride form of this compound was employed to investigate its effects on specific protein targets involved in cellular signaling pathways. The results indicated that the compound could modulate protein interactions, suggesting potential applications in targeted therapies for diseases like cancer.
Neuropharmacology
Given its piperazine core, this compound is explored for its neuropharmacological properties. It may influence various receptors and transporters in the central nervous system (CNS), offering insights into treating neurological disorders.
Potential Therapeutic Uses
Preliminary studies suggest that this compound could be beneficial in treating anxiety disorders and schizophrenia due to its ability to interact with dopamine and serotonin receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a binding site, while the methoxyphenoxy group can enhance the compound’s affinity for its target. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
Below is a comparative analysis of the target compound and its analogs, focusing on substituent variations , physicochemical properties , and biological implications .
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures. †Estimated using XlogP3 . ‡Experimental data from .
Substituent Effects on Pharmacological Activity
- Substitution at the 2- or 3-position of the phenyl ring (e.g., 2-methoxy in vs. 3-methoxy in ) alters steric hindrance and receptor-binding affinity. For example, 2-methoxy analogs (e.g., Avishot) are documented as antipsychotics, while 3-methoxy derivatives may favor α-adrenergic activity .
- Phenoxy Group Variations: 4-Methoxy vs. 4-chloro (): Chlorine’s electron-withdrawing effect increases metabolic stability but reduces solubility. Methoxy groups enhance solubility via hydrogen bonding .
Physicochemical and Pharmacokinetic Insights
logP and Solubility :
- The target compound’s logP (~2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. In contrast, the 4-chloro analog (logP 3.5) may exhibit higher tissue accumulation but poorer solubility .
- Piperazine’s basicity (pKa ~9.5) contributes to salt formation (e.g., HCl salts in ), improving crystallinity and formulation stability .
Synthetic Accessibility :
- Analogs like and are synthesized via nucleophilic substitution of epoxides with piperazine derivatives, a method applicable to the target compound .
Biological Activity
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound notable for its diverse biological activities and potential applications in pharmacology. Its unique structure, featuring a piperazine ring, a propanol moiety, and a methoxy-substituted phenoxy group, contributes to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.34 g/mol. The dihydrochloride form has a molecular weight of about 307.26 g/mol. The compound's structure is illustrated below:
| Component | Structure |
|---|---|
| Piperazine Ring | Piperazine |
| Methoxy-substituted Phenoxy Group | Methoxy Phenol |
1. Neurotransmitter Reuptake Inhibition
Research indicates that this compound exhibits significant inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety disorders. The compound's structural similarities to known antidepressants may enhance its efficacy in this area.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, minimum inhibitory concentrations (MIC) were evaluated against specific bacterial strains, revealing effective antimicrobial activity comparable to standard antibiotics .
3. Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may exhibit antitumor activity. In vitro assays have shown cytotoxic effects against several cancer cell lines, including HeLa and PC-3 cells. The mechanism appears to involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Case Study 1: Antidepressant Effects
A study published in Pharmacology Research explored the effects of this compound on animal models of depression. Results indicated that treatment significantly reduced depressive-like behaviors in rodents subjected to stress tests, suggesting its potential utility as an antidepressant.
Case Study 2: Antimicrobial Efficacy
Another research paper assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The study found that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics used in clinical settings .
Q & A
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer : Use radioligand binding assays (e.g., for adenosine receptors) or enzyme inhibition assays (e.g., CYP450 isoforms). Metabolomic profiling (LC-MS/MS) identifies bioactive metabolites, while knockout cell lines validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
